Oxygen(2-);tungsten;dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

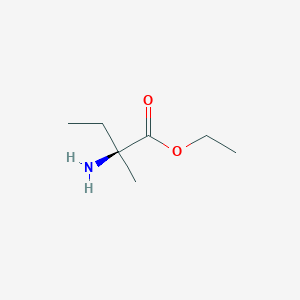

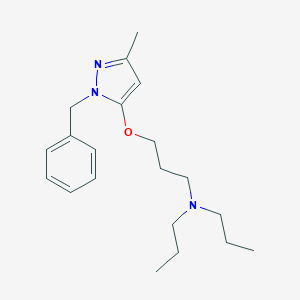

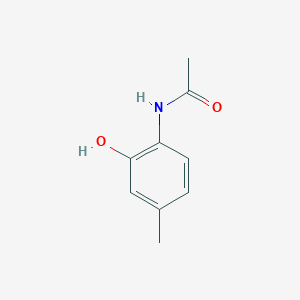

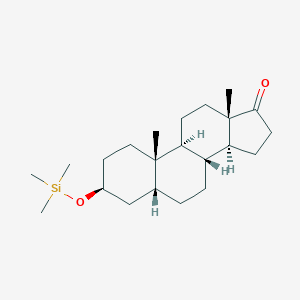

“Oxygen(2-);tungsten;dichloride” is a chemical compound with the molecular formula Cl2O2W . It is also known as Tungsten dichloride dioxide or Tungstyl chloride . This compound is a yellow-colored solid and is used as a precursor to other tungsten compounds .

Molecular Structure Analysis

The molecular structure of “Oxygen(2-);tungsten;dichloride” consists of two oxygen atoms, one tungsten atom, and two chlorine atoms . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements, atom valence, mixture, or salt .Aplicaciones Científicas De Investigación

-

Photocatalysis

- Tungsten (VI) complexes have been used as photocatalysts for light-driven C–C and C–B bond formation reactions .

- The tungsten (VI) complex can catalyze photochemical organic transformation reactions including borylation of aryl halides, reductive coupling of benzyl bromides for C–C bond formation, reductive coupling of phenacyl bromides, and decarboxylative coupling of redox-active esters of alkyl carboxylic acid .

- The complex absorbs visible light and catalyzes these reactions with high product yields and broad functional group tolerance .

-

Photothermal Therapy

- Tungsten-oxide-based materials have received attention due to their ability to absorb near-infrared (NIR) light and their efficient light-to-heat conversion properties .

- These materials have been used in photothermal therapy for cancer treatment, where the target tissues are exposed to higher temperatures derived from photothermal properties to destroy abnormal cells .

- The heat generated can be applied to many fields such as photothermal therapy, water evaporation, photocatalysis, gas sensors, and energy-related applications .

-

Catalysis

- Tungsten halides and oxyhalides have been used as catalysts in various chemical reactions .

- Suitable chlorinating agents are disulfur dichloride, which can be used in the system tungsten-oxygen .

- This class of polyoxoanions incorporates one or more elements other than tungsten, making them versatile for a wide range of catalytic applications .

-

Organic Light-Emitting Diodes (OLEDs)

-

Gas Sensors

-

Energy-Related Applications

-

Heat Generation

-

Photocatalysis

-

Catalytic Oxidation

-

Removal of Hazardous Organic Pollutants

-

Photo-Sensitization

-

Visible-Light Driven Coupling Reactions

Propiedades

IUPAC Name |

oxygen(2-);tungsten;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2O.W/h2*1H;;;/q;;2*-2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBXMVWZPVBSJY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

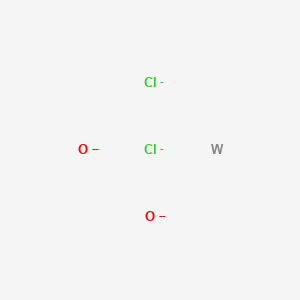

[O-2].[O-2].[Cl-].[Cl-].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O2W-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxygen(2-);tungsten;dichloride | |

CAS RN |

13520-76-8 |

Source

|

| Record name | Tungsten dichloride dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.